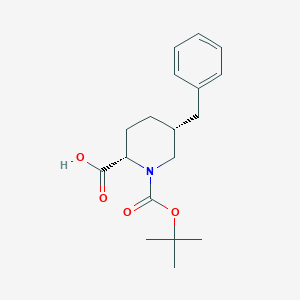

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Properties and Pharmacological Potential

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has garnered attention due to its potential biological activities. As a chiral compound, it is hypothesized to exhibit specific interactions with biological targets, which could lead to therapeutic applications.

Key Biological Activities:

- Neuroprotective Effects: Research indicates that pipecolic acid derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Antitumor Activity: Some studies suggest that pipecolic acid derivatives can act as precursors in the synthesis of compounds with antitumor effects .

- Immunosuppressive Properties: Similar compounds are known to play roles in immunosuppressive therapies, indicating potential applications in transplant medicine .

Synthetic Chemistry Applications

The synthesis of this compound involves several strategic steps that highlight its utility in synthetic organic chemistry. The compound serves as a versatile building block for the development of more complex molecules.

Synthesis Overview:

- The compound is typically synthesized through multi-step processes involving protection and deprotection strategies, as well as functional group transformations.

- Key synthetic routes often emphasize achieving high yields and purity, showcasing the compound's versatility in creating various derivatives .

Synthetic Routes:

| Step | Description |

|---|---|

| 1 | Protection of the amine group using Boc (tert-butyloxycarbonyl) to enhance stability during reactions. |

| 2 | Introduction of the benzyl group at the 5-position through alkylation reactions. |

| 3 | Deprotection steps to yield the final product with desired functional groups intact. |

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Comparison Table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Piperidinecarboxylic Acid | Contains a piperidine ring without benzyl | Simpler structure; less sterically hindered |

| 3-Hydroxypipecolic Acid | Hydroxyl group at position 3; no benzyl group | Potentially different biological activity |

| N-Boc-L-pipecolic Acid | Similar Boc protection but lacks benzyl | More straightforward synthesis |

The presence of the benzyl substituent in this compound is believed to enhance its biological activity compared to simpler analogs, making it a more attractive candidate for drug development .

Case Studies and Research Findings

Several studies have investigated the applications of pipecolic acid derivatives, including this compound:

- Neurobiology Studies: Research involving animal models has demonstrated that pipecolic acid derivatives can influence neuroprotective pathways, suggesting their potential use in neurodegenerative disease therapies.

- Cancer Research: Investigations into the role of pipecolic acid derivatives in cancer cell lines have shown promising results regarding their ability to inhibit tumor growth and promote apoptosis .

Analyse Chemischer Reaktionen

Coupling and Functionalization

The Boc-protected amine in (5R)-5-benzyl-1-Boc-L-pipecolinic acid enables regioselective coupling reactions. For instance, EDC/HOBt-mediated amidation with aryl amines proceeds efficiently in dichloromethane at room temperature .

Example reaction :

textThis compound + 4-Chloro-3-methylaniline → Benzyl 4-[(4-chloro-3-methylphenyl)carbamoyl]piperidine-1-carboxylate (Yield: 95%)[11]

Stereochemical Control in Cyclization

The R-configuration at C5 is critical for diastereoselective outcomes. Studies on analogous systems show that Lewis acid catalysts (e.g., BF₃·Et₂O) promote stereoretentive cyclization by stabilizing zwitterionic intermediates .

Key stereochemical observations :

- Intramolecular nucleophilic attack on aldehydes proceeds with ΔG‡ ≈ 12 kcal/mol for (5R)-configured substrates .

- Diastereoselectivity >20:1 achieved via boron-mediated reductions in THF .

Deprotection and Downstream Modifications

The Boc group is cleaved under acidic conditions (e.g., TFA/H₂O) to yield free amines, which are further functionalized. For example:

textThis compound → (5R)-5-Benzyl-L-pipecolic acid (via TFA hydrolysis)[9]

Table 2: Deprotection Conditions

| Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TFA/H₂O | 25 | 8 | 85 |

| HCl (6 M) | 100 | 2 | 78 |

Eigenschaften

CAS-Nummer |

167423-92-9 |

|---|---|

Molekularformel |

C18H25NO4 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

(2S,5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m1/s1 |

InChI-Schlüssel |

FDOLGKUYGFYUTN-CABCVRRESA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)CC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |

Synonyme |

1,2-Piperidinedicarboxylic acid, 5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, cis- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.